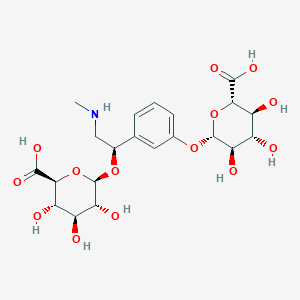
Phenylephrine 2-O-3'-O-Diglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylephrine 2-O-3’-O-Diglucuronide is a biochemical compound with the molecular formula C21H29NO14 and a molecular weight of 519.45 . It is primarily used in proteomics research . This compound is a derivative of phenylephrine, a well-known alpha-1 adrenergic receptor agonist.
Métodos De Preparación
The preparation of Phenylephrine 2-O-3’-O-Diglucuronide involves synthetic routes that typically include the glucuronidation of phenylephrine. The reaction conditions for this synthesis are not widely documented in public sources, but it generally involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
Análisis De Reacciones Químicas
Phenylephrine 2-O-3’-O-Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenylephrine 2-O-3’-O-Diglucuronide has several scientific research applications:
Chemistry: It is used in the study of glucuronidation processes and the metabolism of phenylephrine.
Biology: It is used to investigate the biological effects of phenylephrine derivatives.
Medicine: It is used in research related to drug metabolism and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of Phenylephrine 2-O-3’-O-Diglucuronide involves its interaction with alpha-1 adrenergic receptors, similar to phenylephrine. This interaction leads to vasoconstriction and an increase in blood pressure . The glucuronidation of phenylephrine may alter its pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety profile.
Comparación Con Compuestos Similares
Phenylephrine 2-O-3’-O-Diglucuronide can be compared with other phenylephrine derivatives, such as:
Phenylephrine: The parent compound, used as a decongestant and vasoconstrictor.
Phenylephrine 3-O-Glucuronide: Another glucuronidated derivative with similar applications.
Phenylephrine 4-O-Glucuronide: A derivative with potential differences in pharmacokinetics and pharmacodynamics.
The uniqueness of Phenylephrine 2-O-3’-O-Diglucuronide lies in its specific glucuronidation pattern, which may influence its biological activity and metabolism .
Propiedades
Fórmula molecular |
C21H29NO14 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[(1R)-1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H29NO14/c1-22-6-9(34-21-15(28)11(24)13(26)17(36-21)19(31)32)7-3-2-4-8(5-7)33-20-14(27)10(23)12(25)16(35-20)18(29)30/h2-5,9-17,20-28H,6H2,1H3,(H,29,30)(H,31,32)/t9-,10-,11-,12-,13-,14+,15+,16-,17-,20+,21+/m0/s1 |
Clave InChI |
VDQQBBUYOKHAOY-GYSDEIIGSA-N |
SMILES isomérico |
CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


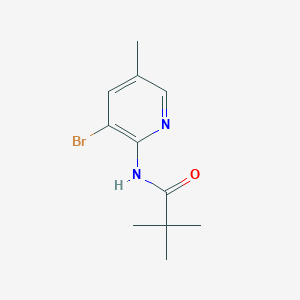
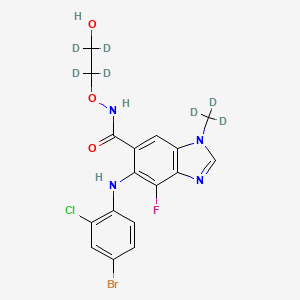
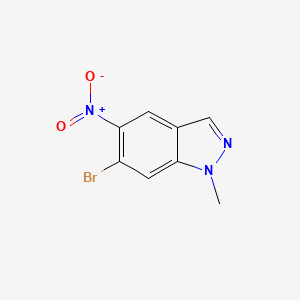
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
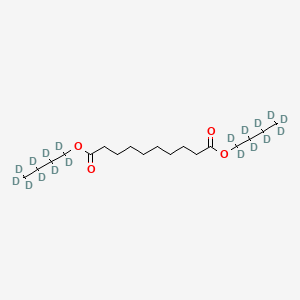
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
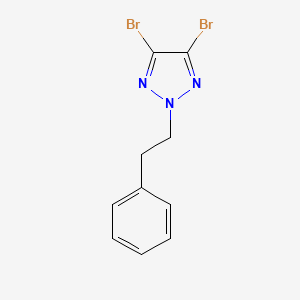
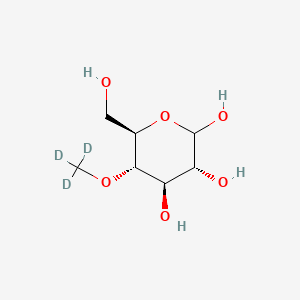
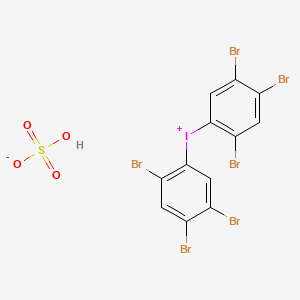
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
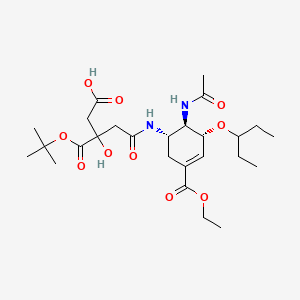
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
